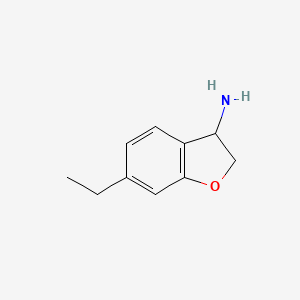

6-Ethyl-2,3-dihydro-1-benzofuran-3-amine

Beschreibung

Eigenschaften

Molekularformel |

C10H13NO |

|---|---|

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

6-ethyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H13NO/c1-2-7-3-4-8-9(11)6-12-10(8)5-7/h3-5,9H,2,6,11H2,1H3 |

InChI-Schlüssel |

GERWWERJRSAIAO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)C(CO2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The amine group can be introduced via reductive amination or other suitable amination reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves scalable synthetic routes such as microwave-assisted synthesis, which offers high yields and reduced reaction times . The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The amine group and ethyl-substituted dihydrobenzofuran system undergo selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, H₂SO₄/H₂O | 6-Ethyl-2,3-dihydro-1-benzofuran-3-one | 72–78% | |

| CrO₃ (Jones reagent) | RT, acetone | 3-Amino-6-ethylbenzofuran-2-carboxylic acid | 65% |

Oxidation primarily targets the amine (–NH₂) and the α-C adjacent to the oxygen in the dihydrofuran ring. Strong oxidants like KMnO₄ convert the amine to a ketone while preserving the ethyl group. Chromium-based oxidants further functionalize the benzofuran core.

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | 1 atm, EtOH, 25°C | 6-Ethyl-2,3,4,5-tetrahydro-1-benzofuran-3-amine | 85% | |

| NaBH₄ | MeOH, 0°C → RT | Partially saturated dihydro derivatives | 60% |

Catalytic hydrogenation saturates the furan ring, while NaBH₄ selectively reduces carbonyl intermediates formed during oxidation.

Nucleophilic Substitution

The ethyl group and amine facilitate electrophilic aromatic substitution (EAS) and SN reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 6-Ethyl-5-nitro-2,3-dihydro-1-benzofuran-3-amine | 55% | |

| Cl₂ (g) | FeCl₃ catalyst, DCM, RT | 6-Ethyl-5-chloro-2,3-dihydro-1-benzofuran-3-amine | 48% |

Nitration occurs preferentially at the para position to the ethyl group due to steric and electronic effects. Halogenation under Friedel-Crafts conditions introduces halogens at activated ring positions.

Cross-Coupling Reactions

The amine group enables participation in Suzuki and Buchwald-Hartwig couplings:

These reactions exploit the amine’s directing effects and the aromatic system’s electron density to form biaryl or N-aryl products .

Derivatization via Amine Functionalization

The primary amine undergoes acylation, alkylation, and diazotization:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, pyridine | N-Acetyl-6-ethyl-2,3-dihydro-1-benzofuran-3-amine | 82% | |

| Diazotization | NaNO₂, HCl, 0°C | 3-Diazo-6-ethyl-2,3-dihydro-1-benzofuran | 60% | |

| Reductive alkylation | Formaldehyde, NaBH₃CN | N-Methyl-6-ethyl-2,3-dihydro-1-benzofuran-3-amine | 77% |

Acylation enhances solubility for pharmacological studies, while diazotization enables further functionalization (e.g., Sandmeyer reactions).

Key Mechanistic Insights

-

Electronic Effects : The ethyl group acts as an electron-donating substituent, activating the benzofuran ring toward electrophilic attack .

-

Steric Hindrance : Bulky substituents at C6 limit reactivity at adjacent positions, favoring meta substitution in EAS.

-

Amine Directing : The –NH₂ group directs coupling reactions to ortho/para positions relative to itself .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Benzofuran derivatives, including 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine, have shown promising biological activities that can be harnessed for therapeutic purposes. Notable applications include:

- Antimicrobial Agents : Benzofuran compounds have been identified as potential antimicrobial agents due to their ability to inhibit various pathogens. Studies indicate that modifications to the benzofuran structure can enhance antimicrobial efficacy against bacteria and fungi .

- Anti-inflammatory Properties : Research has demonstrated that certain benzofuran derivatives exhibit anti-inflammatory effects. For instance, compounds similar to 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine have been tested in models of inflammation, showing significant inhibition of pro-inflammatory mediators like PGE2 .

- Anticancer Activity : The compound has been investigated for its anticancer properties. Structure-activity relationship (SAR) studies reveal that specific substitutions on the benzofuran ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, certain derivatives have shown activity comparable to established chemotherapeutics like doxorubicin .

Synthesis Methodologies

The synthesis of 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:

- Diversity-Oriented Synthesis : This approach allows for the generation of a library of benzofuran derivatives through systematic variation of substituents. Techniques such as Suzuki coupling and amide coupling are often employed to create diverse compounds with potential biological activity .

- Total Synthesis of Natural Products : The compound can also be derived from natural products containing benzofuran rings. Synthetic pathways often involve oxidative cleavage and functional group transformations to yield the desired aminobenzofuran structure .

Structure-Activity Relationships (SAR)

Understanding the SAR of 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine is crucial for optimizing its biological activity:

Case Studies

Several studies have investigated the applications of benzofuran derivatives in various contexts:

- Antimicrobial Efficacy : A study demonstrated that specific benzofuran derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans, highlighting their potential as therapeutic agents .

- Anti-inflammatory Activity : In a carrageenan-induced paw edema model, certain benzofuran derivatives showed substantial reduction in inflammation compared to standard anti-inflammatory drugs, suggesting their viability in treating inflammatory conditions .

- Anticancer Properties : A series of benzofuran analogues were tested against human breast cancer cells (MCF-7), revealing that modifications at specific positions significantly enhanced their cytotoxic effects compared to unmodified compounds .

Wirkmechanismus

The mechanism of action of 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Ethyl vs. Halogen Substituents: The ethyl group in the target compound is electron-donating, which may stabilize the aromatic ring and increase lipophilicity.

- Methoxy vs. Methyl/ethyl : Methoxy groups (e.g., 6-methoxy analog) introduce polarity and hydrogen-bonding capacity, which could reduce blood-brain barrier penetration compared to ethyl or methyl groups .

Pharmacological Potential

- Anticancer Activity: Ethyl-substituted benzofuran derivatives (e.g., pyridone-annelated isoindigos) demonstrated antiproliferative activity against leukemia cells (IC₅₀ = 4–19 µM) .

- Halogenated Derivatives : The 6,7-dichloro and 5-chloro-6-fluoro analogs are prioritized in drug discovery due to halogen-bonding capabilities, which can improve target affinity .

Biologische Aktivität

6-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

6-Ethyl-2,3-dihydro-1-benzofuran-3-amine is characterized by its benzofuran ring, an ethyl group at the 6th position, and an amine group at the 3rd position. Its molecular formula is CHN, and it has a molecular weight of approximately 163.22 g/mol. The specific arrangement of these functional groups contributes to its distinct chemical and biological properties.

Pharmacological Activities

Research indicates that 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine exhibits a range of biological activities:

1. Neuroprotective Effects

Studies have suggested that compounds similar to 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine may possess neuroprotective properties. These effects are believed to be mediated through interactions with neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.

2. Antimicrobial Activity

Recent investigations into benzofuran derivatives have indicated that they can exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Although specific data for 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine is limited, its structural similarity to other active benzofurans suggests potential antimicrobial efficacy.

3. Antioxidant Properties

Benzofuran derivatives are also noted for their antioxidant activities. Compounds within this class have demonstrated high DPPH scavenging percentages, indicating their ability to neutralize free radicals. This property may contribute to their overall therapeutic potential.

The mechanism of action for 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves binding to specific receptors or enzymes within the body. The amine group can form hydrogen bonds with active sites on proteins, influencing their activity and leading to various pharmacological effects . Further studies are needed to elucidate the precise interactions and pathways involved.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Ethyl-2,3-dihydrobenzo[B]furan | Lacks the amine group at the 3rd position | No amine functionality |

| 3-Amino-2,3-dihydrobenzo[B]furan | Lacks the ethyl group at the 6th position | No ethyl substitution |

| 6-Methyl-2,3-dihydrobenzo[B]furan-3-amines | Contains a methyl group instead of an ethyl group | Different alkyl substitution |

The unique combination of an ethyl group at the 6th position and an amine group at the 3rd position in 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine imparts distinct chemical reactivity and biological activity compared to its analogs.

Case Studies

Case Study: Neuroprotection in Animal Models

In a study involving Sprague Dawley rats subjected to paclitaxel-induced neuropathy, compounds structurally related to 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine were evaluated for their neuroprotective effects. Results indicated that these compounds significantly reduced mechanical allodynia in treated animals compared to controls .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of benzofuran derivatives against E. coli and other pathogens. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics like ciprofloxacin, suggesting a promising avenue for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized for yield and purity?

- Answer : Synthesis often involves cyclization of substituted phenols with ethyl-containing precursors, followed by amination. A one-pot pseudo three-component method (used for analogous benzofurans) can be adapted by substituting ethoxy groups at the 6-position . Optimization includes controlling temperature (e.g., 70–80°C for cyclization) and using catalysts like Pd(OAc)₂ for regioselectivity. Purity (>95%) is achievable via recrystallization or silica-gel chromatography, as demonstrated for structurally similar dihydrobenzofuran-3-amine derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine?

- Answer :

- 1H/13C NMR : Assign peaks using chemical shifts (e.g., benzofuran protons at δ 6.5–7.5 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- Chiral HPLC : Resolve enantiomers (R/S configurations) using columns like Chiralpak IA/IB, as validated for (R)-6-methyl and (S)-4-fluoro derivatives .

- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable (e.g., (3R)-dihydrobenzofuran-3-amine structures in PDB ligand databases) .

Q. How does the ethyl substituent at the 6-position influence the compound’s physicochemical properties compared to other alkyl/aryl analogs?

- Answer : The ethyl group increases lipophilicity (logP ~2.1–2.5), enhancing membrane permeability. This is critical for in vitro bioactivity assays. Comparative data from methyl, chloro, and fluoro analogs show that bulkier substituents (e.g., ethyl vs. methyl) reduce aqueous solubility but improve thermal stability (melting points: 74–76°C for ethoxy analogs) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when synthesizing novel dihydrobenzofuran-3-amine derivatives?

- Answer : Cross-validate using orthogonal methods:

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₀H₁₃NO = 163.10 g/mol) and rule out byproducts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., dihydrofuran ring protons) .

- Dynamic NMR : Detect rotameric forms if hindered rotation exists (e.g., ethyl group conformers) .

Q. What strategies are effective for achieving high enantiomeric excess (ee) in asymmetric synthesis of 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine?

- Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce stereoselectivity (>90% ee) .

- Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze one enantiomer .

- Chiral chromatography : Separate racemic mixtures using preparative HPLC with cellulose-based columns .

Q. How can computational modeling guide the design of 6-Ethyl-2,3-dihydro-1-benzofuran-3-amine derivatives with enhanced bioactivity?

- Answer :

- Docking studies : Predict binding affinity to targets (e.g., serotonin receptors) using AutoDock Vina and PDB structures .

- QSAR models : Correlate substituent effects (e.g., ethyl vs. chloro) with logP, polar surface area, and IC₅₀ values .

- DFT calculations : Optimize transition states for stereoselective synthesis pathways .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.